2,6-Dimethyloct-7-ene-2,6-diol
Description
Contextual Significance in Organic Chemistry and Terpenoid Research
In the realm of organic chemistry, 2,6-dimethyloct-7-ene-2,6-diol is recognized as a valuable synthetic intermediate. lookchem.com It belongs to the class of organic compounds known as tertiary alcohols. foodb.cadrugbank.com The structure of this diol is derived from an oct-7-ene backbone with two methyl groups at positions 2 and 6. lookchem.com
The study of terpenoids is crucial as they form a large and diverse class of naturally occurring organic chemicals. Terpenoids, like this compound, are often precursors to other compounds and play vital roles in various biological systems. Research into the biotransformation of related compounds, such as linalool (B1675412), has shown that this compound can be formed through hydration reactions. researchgate.net This highlights the compound's position within the intricate network of terpenoid transformations.
Importance as a Key Intermediate in Complex Molecule Synthesis
The chemical structure of this compound makes it a valuable building block in the synthesis of more complex molecules. researchgate.netmdpi.com Its two hydroxyl groups and the vinyl group offer multiple reactive sites for further chemical modifications.
One notable application is in the stereospecific synthesis of natural flavors and fragrances. For instance, it serves as a key intermediate in the preparation of the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which are important chiral building blocks for various natural terpenes. researchgate.netmdpi.comdntb.gov.ua A significant advantage of using this compound in these syntheses is that its enantiomeric purity can be enhanced through fractional crystallization, leading to the formation of highly pure final products. researchgate.netmdpi.com
The synthesis of these complex molecules often involves several steps, as outlined in the table below, starting from commercially available materials like linalool.
| Starting Material | Intermediate(s) | Final Product(s) |
| (R)- or (S)-Linalool | This compound | (R)- and (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol |
| Dehydrolinalool | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Enantiomers of Linaloyl oxide |
This table illustrates the role of this compound as a crucial intermediate in multi-step synthetic pathways.
Furthermore, it is a precursor in the synthesis of certain insect pheromones, such as the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus. tandfonline.comtandfonline.comresearchgate.net The synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of this pheromone, utilizes derivatives of this compound. tandfonline.com
Occurrence and Role in Natural Product Chemistry
This compound is not just a synthetic tool; it is also found in nature. It has been identified in various plants and is a component of the essential oils of some fruits and flowers. For example, it has been detected in fruits and alcoholic beverages. foodb.ca It is also a known constituent of the fruit flavor of Passiflora quadrangularis (Badea). researchgate.net
The compound is often a product of the biotransformation of other monoterpenoids. For instance, the biotransformation of linalool by the fungus Botrytis cinerea can yield this compound. researchgate.net Similarly, during the steam distillation of hop essential oil, linalool can be converted to this diol. researchgate.netmdpi.com
In the context of insect communication, a related compound, 2,6-dimethyl-7-octene-1,6-diol (DMOD), acts as a sex pheromone for the male parasitoid wasp Urolepis rufipes. researchgate.net This highlights the potential biological significance of the 2,6-dimethyloctene diol scaffold in chemical ecology.
The table below summarizes some of the natural sources where this compound or its derivatives have been identified.
| Natural Source | Compound Identified | Role/Context |
| Fruits and Alcoholic Beverages | This compound | Flavor component foodb.ca |
| Passiflora quadrangularis (Badea) | This compound | Aroma precursor researchgate.net |
| Hops (Humulus lupulus) | This compound | Transformation product of linalool during steam distillation researchgate.netmdpi.com |
| Urolepis rufipes (wasp) | 2,6-dimethyl-7-octene-1,6-diol | Male sex pheromone researchgate.net |
This table showcases the presence and function of this compound and related structures in various natural systems.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyloct-7-ene-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5,11-12H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFYGUVQUDURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C=C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880698 | |
| Record name | 7-octene-2,6-diol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethyl-7-octene-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29210-77-3 | |
| Record name | 3,7-Dimethyl-1-octen-3,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29210-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethyloct-7-ene-2,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029210773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octene-2,6-diol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-octene-2,6-diol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloct-7-ene-2,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIMETHYLOCT-7-ENE-2,6-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7S8KYN9GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
51 - 52 °C | |
| Record name | 2,6-Dimethyl-7-octene-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stereochemical Investigations and Isomeric Forms
Enantiomeric Forms of 2,6-Dimethyloct-7-ene-2,6-diol
The distinct enantiomers of this compound serve as valuable intermediates in stereoselective synthesis, where the three-dimensional structure of a product is precisely controlled. dntb.gov.ua Researchers have developed synthetic routes to access both the (R) and (S) forms, often starting from naturally available chiral precursors like linalool (B1675412). mdpi-res.commdpi.com
The (R)-enantiomer, systematically named (R)-2,6-dimethyloct-7-ene-2,6-diol, is a key intermediate in the preparation of specific chiral compounds. dntb.gov.ua A common synthetic approach involves using (−)-(R)-linalool as the starting material. mdpi.com
In a representative synthesis, (−)-(R)-linalool is first acetylated to protect the hydroxyl group. mdpi.com The resulting acetate (B1210297) undergoes regioselective epoxidation of the electron-rich trisubstituted double bond, followed by reductive cleavage of the epoxide to yield the diol. mdpi-res.commdpi.com This sequence ensures the formation of the desired (R)-configuration at the newly formed stereocenter. The (−)-(R)-linalool used in these syntheses can be sourced with high optical purity (e.g., 95% enantiomeric excess), which directly influences the enantiopurity of the resulting diol product. mdpi-res.commdpi.com The obtained (−)-(R)-2,6-dimethyloct-7-ene-2,6-diol is then used in subsequent steps, for instance, in the stereoselective synthesis of the (−)-enantiomer of linaloyl oxide. dntb.gov.ua
The (S)-enantiomer, (+)-(S)-2,6-dimethyloct-7-ene-2,6-diol, is synthesized following a parallel strategy, but starting from (+)-(S)-linalool. mdpi-res.commdpi.com A readily available natural source for (+)-linalool is coriander essential oil. mdpi-res.commdpi.com However, the enantiomeric purity of linalool from this botanical source can be variable, often ranging from 45% to 85% enantiomeric excess, which presents a challenge for achieving high optical purity in the final product. mdpi.com
The synthesis proceeds through the same steps of acetylation, epoxidation, and reduction as for the (R)-enantiomer. mdpi-res.com Despite the lower initial enantiomeric purity of the (+)-linalool precursor, the resulting (+)-(S)-2,6-dimethyloct-7-ene-2,6-diol can be obtained and subsequently purified to a high degree of optical purity. mdpi.com This enantiopure diol is a crucial building block for synthesizing the (+)-(S) forms of target molecules like linaloyl oxide. dntb.gov.ua
(R)-2,6-Dimethyloct-7-ene-2,6-diol in Stereoselective Synthesis
Control and Enhancement of Enantiomeric Purity in Research
A significant challenge in stereoselective synthesis is achieving high enantiomeric purity. Research has shown that for this compound, fractional crystallization is a highly effective method for enhancing its enantiomeric excess (ee). dntb.gov.uamdpi.com This purification technique is particularly valuable when the starting chiral precursor, such as (+)-linalool from coriander oil, has a modest optical purity. mdpi-res.com
For instance, in one study, diol synthesized from (+)-linalool with an initial enantiomeric excess of about 53% exhibited an optical rotation of +5.2°. mdpi-res.com After three successive crystallizations from hexane, the optical rotation of the diol increased to +10.1°, which corresponds to an enhanced enantiomeric excess of 96%. mdpi-res.commdpi.com A similar enhancement was observed for the (R)-enantiomer. Starting from (−)-(R)-linalool with 95% ee, the resulting diol had an optical rotation of -9.9°, which was increased to -10.4° after a single crystallization. mdpi-res.commdpi.com
This ability to upgrade the optical purity through crystallization is a critical advantage, as it allows for the production of nearly enantiopure forms of the diol, which are essential for the synthesis of optically pure target compounds. dntb.gov.uamdpi.com
Table 1: Enhancement of Enantiomeric Purity of this compound via Fractional Crystallization
| Enantiomer | Starting Material (Enantiomeric Excess) | Initial Diol Optical Rotation | Diol Optical Rotation after Crystallization(s) | Final Diol Enantiomeric Excess (ee) |
| (+)-(S)-2,6-Dimethyloct-7-ene-2,6-diol | (+)-Linalool from Coriander Oil (~53% ee) | +5.2° | +10.1° (after 3 crystallizations) | 96% |
| (−)-(R)-2,6-Dimethyloct-7-ene-2,6-diol | (−)-(R)-Linalool (95% ee) | -9.9° | -10.4° (after 1 crystallization) | >95% |
Data sourced from Serra, S. et al., Catalysts (2018). mdpi-res.commdpi.com
Advanced Synthetic Methodologies for 2,6 Dimethyloct 7 Ene 2,6 Diol
Stereoselective Synthesis Approaches from Chiral Pool Precursors
Stereoselective synthesis of 2,6-dimethyloct-7-ene-2,6-diol often commences from readily available chiral precursors, such as linalool (B1675412). These methods leverage the inherent chirality of the starting material to produce enantiomerically enriched or pure products.
Derivation from Linalool for Chiral Building Blocks
Linalool, a naturally occurring terpene alcohol, serves as a versatile chiral building block for the synthesis of this compound. mdpi.comdntb.gov.uaresearchgate.net Both (R)- and (S)-linalool are available from natural sources, providing access to both enantiomers of the target diol. dntb.gov.uaresearchgate.net The synthesis involves a sequence of reactions, including acetylation, epoxidation, and reduction, to transform linalool into the desired diol. researchgate.netmdpi-res.com
A key advantage of this approach is the potential to enhance the enantiomeric purity of the final product through fractional crystallization of the intermediate diol, this compound. dntb.gov.uaresearchgate.netmdpi-res.com For instance, starting with (R)-linalool of 95% enantiomeric excess (ee), the resulting diol's optical purity can be significantly improved. mdpi-res.com Similarly, diol derived from (+)-linalool with an initial ee of about 55% can be enriched to 96% ee after multiple crystallizations. mdpi-res.com This demonstrates that fractional crystallization is an effective method for obtaining highly enantiopure this compound. mdpi-res.com
(+)-10-Camphorsulfonic Acid Catalyzed Cyclization Pathways
A stereospecific cyclization reaction catalyzed by (+)-10-camphorsulfonic acid (CSA) is a pivotal step in an alternative synthetic route to a related chiral building block, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which can be derived from this compound. mdpi.comdntb.gov.uaresearchgate.net This acid-catalyzed cyclization proceeds through an epoxy-alcohol intermediate, which is synthesized from linalool. dntb.gov.uaresearchgate.net The use of CSA ensures a high degree of stereospecificity in the ring-closure step, leading to the formation of the desired tetrahydropyran (B127337) structure with a defined stereochemistry. mdpi.comdntb.gov.uaresearchgate.net
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, offering a powerful strategy for producing enantiomerically pure compounds.
Lipase-Mediated Resolution Procedures of Racemic Mixtures
Lipase-mediated kinetic resolution is a widely employed technique for separating enantiomers of a racemic mixture. nih.gov In the context of compounds structurally related to this compound, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, lipases are used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. dntb.gov.uaresearchgate.net This enzymatic resolution provides an effective means to access both enantiomers of the alcohol in high optical purity. researchgate.net
Enantioselectivity Studies of Lipases (e.g., Novozym® 435, Lipase (B570770) AK)
The choice of lipase is crucial for achieving high enantioselectivity in the resolution process. Novozym® 435, an immobilized lipase B from Candida antarctica, is a versatile and widely used biocatalyst known for its high efficiency and selectivity in a variety of transformations, including the production of optically pure products. dntb.gov.uacsic.es
Studies have shown that Novozym® 435 and Lipase AK exhibit opposite enantioselectivities in the acetylation of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. dntb.gov.uaresearchgate.net This complementary enantiopreference is highly advantageous, as it allows for the efficient resolution of the racemic alcohol on a large scale. dntb.gov.uaresearchgate.net By employing a sequential resolution procedure using both lipases, it is possible to obtain both enantiomers of the alcohol with very high enantiomeric excess. researchgate.net
Synthetic Reaction Conditions and Catalytic Systems
The successful synthesis of this compound and its derivatives relies on carefully optimized reaction conditions and the selection of appropriate catalytic systems.
The conversion of linalool to the diol involves several steps, each with specific reagents and conditions. For example, the acetylation of linalool can be achieved using acetic anhydride (B1165640) and pyridine (B92270) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi-res.com The subsequent epoxidation is often carried out with a peroxy acid like m-chloroperbenzoic acid (m-CPBA). researchgate.net
The lipase-mediated resolution is typically performed in a non-polar organic solvent such as tert-butyl methyl ether (t-BuOMe) with vinyl acetate (B1210297) as the acyl donor. researchgate.net The reaction progress is monitored until a specific conversion is reached, at which point the enzyme is removed, and the product and unreacted substrate are separated.
Below is a table summarizing the key reaction steps and catalysts involved in the synthesis of this compound and a related chiral building block.
| Reaction Step | Reagents and Conditions | Catalyst | Reference |
| Acetylation of Linalool | Acetic anhydride, pyridine, reflux | 4-dimethylaminopyridine (DMAP) | researchgate.netmdpi-res.com |
| Epoxidation | m-chloroperbenzoic acid (mCPBA), CHCl₃, 0 °C | - | researchgate.net |
| Cyclization | CHCl₃, 0 °C | (+)-10-camphorsulfonic acid (CSA) | researchgate.net |
| Lipase-mediated Acetylation | vinyl acetate, t-BuOMe, room temperature | Novozym® 435 or Lipase AK | researchgate.net |
This table provides a snapshot of the typical conditions employed, highlighting the importance of both chemical and enzymatic catalysts in achieving the desired transformations with high efficiency and selectivity.
Acetylation Reaction Optimization for Precursors
The synthesis of this compound often begins with the acetylation of a suitable precursor, such as linalool. This initial step is crucial for activating the molecule for subsequent reactions. A common method involves the protection of the tertiary alcohol group through esterification.
In a typical procedure, the precursor alcohol is treated with an acetylating agent in the presence of a base and a catalyst to drive the reaction to completion. mdpi.com For instance, the acetylation of (+)-(S)-linalool can be effectively achieved by heating it at reflux with acetic anhydride and pyridine. mdpi.com The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is instrumental in ensuring the complete conversion of the alcohol to its corresponding acetate. mdpi.com The progress of the reaction is monitored, often by thin-layer chromatography (TLC), to determine the point of complete acetylation, which typically occurs within a few hours. mdpi.com
| Reagent/Condition | Purpose |
| (+)-(S)-Linalool | Precursor alcohol |
| Acetic Anhydride | Acetylating agent |
| Pyridine | Base and solvent |
| 4-dimethylaminopyridine (DMAP) | Catalyst |
| Reflux | Reaction condition to ensure completion |
Following the reaction, the mixture is cooled and quenched, usually with a mixture of water and ice, followed by extraction with an organic solvent like diethyl ether. mdpi.com A series of washes with aqueous solutions, such as sodium bicarbonate, are performed to remove unreacted reagents and byproducts, yielding the crude acetate ester which is then concentrated for the next synthetic step. mdpi.com
Role of Specific Catalysts and Reagents in Diol Formation
The transformation of the acetylated precursor into the target diol, this compound, involves a multi-step sequence where specific reagents and catalysts play a critical role. This process typically includes epoxidation followed by a regioselective reduction.
Starting with the acetate ester, the vinyl group is selectively epoxidized. A widely used reagent for this transformation is m-chloroperbenzoic acid (mCPBA), which efficiently converts the alkene to an epoxide in a solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com This step proceeds without affecting the acetate group.
The subsequent and final step is the reductive opening of the epoxide ring to form the diol. This is achieved using a powerful reducing agent, with lithium aluminium hydride (LiAlH₄) being a common choice. mdpi.com The crude epoxide is treated with an excess of LiAlH₄ in a solvent such as refluxing tetrahydrofuran (B95107) (THF). mdpi.com This reagent not only opens the epoxide to form a hydroxyl group but also simultaneously cleaves the acetate ester, regenerating the tertiary alcohol and thus forming the desired this compound. mdpi.com
| Step | Reagent/Catalyst | Function |
| Epoxidation | m-Chloroperbenzoic acid (mCPBA) | Converts the terminal double bond to an epoxide. |
| Reduction | Lithium aluminium hydride (LiAlH₄) | Regioselectively reduces the epoxide and cleaves the acetate ester to form the diol. |
Purification Techniques for Synthetic Intermediates and Products
The isolation and purification of this compound are critical for obtaining a product with high chemical and enantiomeric purity. A combination of crystallization and chromatographic techniques is often employed.
Fractional Crystallization for Enantiomeric Enrichment
Fractional crystallization is a powerful technique for enhancing the enantiomeric purity of chiral compounds like this compound. mdpi.comdntb.gov.uamdpi.comscilit.com This method exploits the differences in solubility between the racemate and the individual enantiomers, allowing for the selective crystallization of one enantiomer and thereby enriching its concentration in the solid phase. mdpi.com
Research has demonstrated that the enantiomeric excess (ee) of this compound can be significantly improved through this process. mdpi-res.com For example, a sample of the (+)-diol derived from coriander oil, which initially had an enantiomeric purity of about 53% ee, was subjected to three successive crystallizations from hexane. mdpi.commdpi-res.com This procedure resulted in a final product with an enantiomeric excess of 96%. mdpi.commdpi-res.com The enrichment is monitored by measuring the optical rotation of the sample, which increases as the enantiomeric purity improves. mdpi.com
| Sample | Initial Enantiomeric Excess (ee) | Crystallization Steps | Final Enantiomeric Excess (ee) | Initial Optical Rotation [α]D²⁰ | Final Optical Rotation [α]D²⁰ |
| (+)-2,6-dimethyloct-7-ene-2,6-diol | ~55% | 3 (from hexane) | 96% | +5.2° | +10.1° |
| (-)-2,6-dimethyloct-7-ene-2,6-diol | 95% | 1 (from hexane) | >95% | -9.9° | -10.4° |
This demonstrates that fractional crystallization is a highly effective and practical method for obtaining nearly enantiopure forms of the diol from material with lower optical purity. mdpi.comdntb.gov.uamdpi-res.com
Chromatographic Purification Strategies for Synthetic Batches
Following the synthesis and prior to any enantiomeric enrichment, the crude product of this compound is typically purified by column chromatography to remove impurities. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase.
For the purification of synthetic batches of the diol, a common stationary phase is silica (B1680970) gel. The crude material is loaded onto the column and eluted with a mixture of non-polar and polar solvents. A frequently used eluent system is a mixture of n-hexane and ethyl acetate (AcOEt). mdpi.com The polarity of the eluent is often adjusted during the purification process, for example, by starting with a ratio of 8:2 (n-hexane:AcOEt) and gradually increasing the proportion of ethyl acetate to 1:1 to effectively elute the diol from the column. mdpi.com The fractions are collected and analyzed, often by TLC, and those containing the pure diol are combined and concentrated to yield the purified product, which may appear as a colorless oil that can solidify upon standing. mdpi.com
| Parameter | Specification |
| Technique | Column Chromatography |
| Stationary Phase | Silica Gel |
| Eluent System | n-hexane / Ethyl Acetate (AcOEt) |
| Eluent Ratio | Gradient from 8:2 to 1:1 |
| Result | Pure this compound (as a colorless oil) |
Chemical Transformations and Reaction Mechanisms of 2,6 Dimethyloct 7 Ene 2,6 Diol
Intramolecular Cyclization Pathways
The bifunctional nature of 2,6-dimethyloct-7-ene-2,6-diol makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable cyclic ethers such as linalool (B1675412) oxides.
This compound is closely related to the formation of linalool oxides, which exist as five-membered (furanoid) and six-membered (pyranoid) ring isomers. researchgate.netresearchgate.netmdpi.com These oxides are significant aroma compounds found in many essential oils. The diol itself can be formed from linalool, which is a common precursor to linalool oxides during processes like steam distillation. researchgate.netresearchgate.netmdpi.com Research has demonstrated that this compound can be utilized as a strategic intermediate for the stereoselective synthesis of specific linalool oxide isomers. dntb.gov.uamdpi.com For instance, it serves as a key chiral building block in the synthesis of both enantiomers of linaloyl oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran). dntb.gov.uamdpi.com The enantiopurity of the diol, which can be enhanced through fractional crystallization, is crucial for producing the final tetrahydropyranyl alcohol enantiomers in a nearly enantiopure form. dntb.gov.uamdpi.com
Acid catalysis plays a pivotal role in the intramolecular cyclization of this compound and related compounds. The reaction mechanism generally involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation is then attacked by the remaining hydroxyl group, leading to ring closure.
Studies have shown that Brønsted acids can effectively catalyze the intramolecular hydroalkoxylation of similar diol systems to form tetrahydropyran (B127337) derivatives. arkat-usa.orgresearchgate.net In some cases, the presence of a co-solvent like hexafluoroisopropanol (HFIP) is crucial for the efficiency of the transformation. researchgate.net For example, the stereospecific cyclization of a derivative of the diol, (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, is catalyzed by (+)-10-camphorsulfonic acid (CSA) to produce (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. dntb.gov.uamdpi.com The formation of linalool and α-terpineol can also occur through the rearrangement of related polyols under acidic conditions. cirad.fr
Table 1: Catalysts and Conditions for Cyclization Reactions
| Precursor/Substrate | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|
| Linalool | Steam Distillation | Linalool oxides, 2,6-dimethyloct-7-en-2,6-diol | researchgate.netmdpi.com |
| (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | (+)-10-Camphorsulfonic acid (CSA) | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | dntb.gov.uamdpi.com |
| Unsaturated 1,3-diol | 20 mol % TfOH, 5 eq. HFIP in DCM | Tetrahydropyran derivative | arkat-usa.orgresearchgate.net |
| Linalyl acetate (B1210297) | pH 3, HCl/citrate buffer | Linalool, α-terpineol, Geraniol, Nerol (B1678202) | lookchem.com |
Formation of Linalool Oxides (Furanoid and Pyranoid Isomers)
Oxidative Transformations and Degradation Reactions
The double bond and hydroxyl groups in this compound and its precursors make them susceptible to oxidation and subsequent degradation, yielding a variety of smaller, often volatile, compounds.
Linalool, a precursor to this compound, readily undergoes autoxidation upon exposure to air, forming linalool hydroperoxides. scbt.comupf.edu These hydroperoxides are unstable and can degrade into various products. mdpi.com One of the identified degradation products of linalool hydroperoxides is 2,6-dimethyl-3,7-octadiene-2,6-diol. researchgate.net The formation of this compound itself is presumed to occur via the hydration of linalool. researchgate.netresearchgate.net The primary oxidation products of linalool are hydroperoxides, which can then convert into more stable secondary products. mdpi.comarabjchem.org
During processes such as steam distillation, major monoterpene alcohols found in essential oils undergo isomerization and oxidation reactions. researchgate.netmdpi.com For example, nerol and geraniol, which are isomers of linalool, predominantly isomerize to form linalool and α-terpineol. researchgate.netmdpi.com This highlights the chemical lability of these terpenoids and their tendency to interconvert under thermal or acidic conditions. Another example involves the selective isomerization-carbonylation of citronellic acid, a related terpene, to functionalize its trisubstituted double bond. uni-konstanz.de
Products of Linalool Hydroperoxide Degradation
Derivatization Strategies for Novel Compound Synthesis
This compound is a valuable starting material for the synthesis of other compounds due to its functional groups which allow for various chemical modifications.
One significant application is its use as a chiral building block for the stereoselective synthesis of natural flavors, such as linaloyl oxide. dntb.gov.uamdpi.com The synthesis begins with linalool, which is converted to this compound. A key advantage of using this diol intermediate is the ability to improve its enantiomeric purity through fractional crystallization. dntb.gov.uamdpi.com This enhanced purity is then carried through subsequent reaction steps, including transformation into an epoxy-alcohol and acid-catalyzed cyclization, to yield enantiomerically pure forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a precursor to linaloyl oxide. dntb.gov.uamdpi.com Furthermore, related terpene diols can be synthesized and subsequently transformed into other valuable compounds, such as lactones and pheromones. acs.org
Table 2: Synthetic Applications of this compound and Related Diols
| Starting Material | Reaction/Strategy | Product | Significance | Reference |
|---|---|---|---|---|
| (R)- or (S)-Linalool | Conversion to diol, fractional crystallization, further steps | Enantiopure (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Synthesis of stereoisomers of the flavor linaloyl oxide | dntb.gov.uamdpi.com |
| (S,E)-2,6-dimethyloct-2-en-1,8-diol | Acylation, allylation | Intermediate for further synthesis | Synthesis of semiochemicals (lactones, pheromones) | acs.org |
| O-silylated allyl alcohols | Intramolecular hydrosilylation, oxidation | 1,3-diols | Atom-economical synthesis of diols | thieme-connect.com |
Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2,6-dimethyloct-7-ene-2,6-diol. By analyzing the magnetic properties of its atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis of this compound provides specific signals corresponding to each unique proton in the molecule. In a typical analysis performed using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following chemical shifts (δ) are observed. mdpi.com
The vinyl protons exhibit distinct signals: a doublet of doublets at δ 5.92 ppm, arising from the proton on C7, shows coupling to both a cis and a trans proton with coupling constants (J) of 17.4 Hz and 10.8 Hz, respectively. mdpi.com The terminal vinyl protons on C8 appear as doublets of doublets at δ 5.21 ppm (J = 17.4, 1.2 Hz) and δ 5.05 ppm (J = 10.8, 1.2 Hz). mdpi.com
The methyl groups attached to the tertiary carbons (C2 and C6) also show characteristic signals. The three protons of the methyl group at C2 appear as a singlet at δ 1.29 ppm, while the six protons of the two methyl groups at C6 resonate as a singlet at δ 1.21 ppm. mdpi.com The methylene (B1212753) protons (CH₂) in the aliphatic chain appear as a multiplet in the range of δ 1.34-1.59 ppm. mdpi.com A broad singlet at δ 1.69 ppm is indicative of the two hydroxyl (-OH) protons. mdpi.com
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-7 | 5.92 | dd | 17.4, 10.8 |
| H-8a | 5.21 | dd | 17.4, 1.2 |
| H-8b | 5.05 | dd | 10.8, 1.2 |
| -OH (2) | 1.69 | br s | - |
| -CH₂- (C3, C4, C5) | 1.34-1.59 | m | - |
| -CH₃ (at C6) | 1.29 | s | - |
| -CH₃ (at C2) | 1.21 | s | - |
| Data obtained from a 400 MHz spectrometer in CDCl₃. mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides complementary information by detailing the carbon framework of the molecule. The spectra for the (R)- and (S)-isomers are superimposable. mdpi.com In a proton-decoupled ¹³C NMR spectrum, the carbon atoms of the vinyl group are observed at δ 144.9 ppm (C7) and δ 112.0 ppm (C8). The quaternary carbons bearing the hydroxyl groups, C2 and C6, resonate at δ 72.9 ppm and δ 70.9 ppm, respectively. The signals for the methylene carbons of the aliphatic chain (C3, C4, and C5) appear at δ 42.9 ppm, δ 38.8 ppm, and δ 20.2 ppm. The methyl carbons at C2 and C6 are observed at δ 30.0 ppm and δ 29.3 ppm.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-7 | 144.9 |
| C-8 | 112.0 |
| C-6 | 72.9 |
| C-2 | 70.9 |
| C-3 | 42.9 |
| C-5 | 38.8 |
| C-4 | 20.2 |
| C-1 | 30.0 |
| C-9, C-10 | 29.3 |
| Note: Specific assignments for C1, C9, and C10, as well as for C3, C4, and C5, may vary based on the specific study. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its identification and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is routinely used to identify this compound in complex mixtures and to assess its purity. mdpi.com The gas chromatogram provides the retention time of the compound, which is characteristic under specific analytical conditions, while the mass spectrometer generates a mass spectrum corresponding to the eluting compound. nist.gov The electron ionization (EI) mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) due to its instability. Instead, the spectrum is characterized by a series of fragment ions resulting from the cleavage of the parent molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of this compound as C₁₀H₂₀O₂. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the chemical purity and, importantly for chiral molecules like this compound, the enantiomeric excess (ee).
The chemical purity of this compound can be effectively determined by gas chromatography (GC). mdpi.com For instance, after synthesis and purification, GC analysis can show the percentage purity of the diol. mdpi.com Thin-layer chromatography (TLC) is also utilized to monitor the progress of reactions involving this diol. mdpi.com
Determining the enantiomeric excess is critical when synthesizing or isolating a specific enantiomer. The enantiomeric excess of this compound can be enhanced through fractional crystallization. mdpi-res.com For example, the enantiomeric purity of diol derived from a commercial source was significantly increased from 53% ee to 96% ee after three crystallizations from hexane. mdpi-res.com The enantiomeric excess is often determined by measuring the optical rotation of the purified sample or by using chiral chromatography techniques, such as gas chromatography on a chiral stationary phase, which can separate the two enantiomers. google.com
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography (GC) is a fundamental analytical technique for assessing the purity of this compound and performing quantitative analysis. In synthetic applications, GC is employed to determine the success of purification methods. For instance, after synthesis and purification by chromatography, the resulting (R)-2,6-dimethyloct-7-ene-2,6-diol was analyzed by GC, which confirmed a purity of 98% for the crystallized sample. mdpi.com Similarly, the precursor (R)-linalool acetate (B1210297) was found to have a purity of 94% by GC analysis before its conversion to the diol. mdpi.com
GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identifying and quantifying this compound and related compounds. The retention time (tR) in the chromatogram is a key parameter for identification. In one study, the retention time for this compound (designated as compound 13) was recorded as 11.93 minutes under specific GC conditions. mdpi.commdpi-res.com This technique is also crucial in studying the chemical transformations of related compounds, such as the conversion of linalool (B1675412) into 2,6-dimethyloct-7-en-2,6-diol during processes like steam distillation. mdpi.comresearchgate.net
Quantitative analysis using GC helps in understanding the composition of complex mixtures. For example, GC-MS analysis can determine the percentage of various components in a sample, such as in the analysis of essential oils where this compound might be a minor constituent. google.com The operational parameters of the GC system, including the column type, temperature program, and carrier gas flow rate, are critical for achieving accurate and reproducible results. mdpi.commdpi-res.comcore.ac.uk
Table 1: GC Parameters for the Analysis of this compound and Related Compounds
| Parameter | Value/Description | Source |
| Column | HP-5MS (30 m × 0.25 mm, 0.25-µm film thickness) | mdpi.commdpi-res.com |
| Carrier Gas | Helium | mdpi.commdpi-res.com |
| Flow Rate | 1 mL/min (constant flow) | mdpi.commdpi-res.com |
| Split Ratio | 1/30 | mdpi.commdpi-res.com |
| Temperature Program | 60°C (1 min), then 6°/min to 150°C (held 1 min), then 12°/min to 280°C (held 5 min) | mdpi.commdpi-res.com |
| Retention Time (tR) of this compound | 11.93 min | mdpi.commdpi-res.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of chemical reactions involving this compound. Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products. mdpi.com
In the synthesis of (R)-2,6-dimethyloct-7-ene-2,6-diol, TLC was used to monitor several key steps. For example, the complete acetylation of (+)-(S)-linalool and (-)-(R)-linalool was confirmed after 2 hours by TLC analysis. mdpi.com This ensures that the reaction proceeds to completion before moving to the next step, thereby maximizing the yield of the desired intermediate.
Furthermore, during the epoxidation of (R)-linalool acetate with m-chloroperbenzoic acid, a crucial step leading to the diol, TLC monitoring was essential to determine the reaction's completion. mdpi.comresearchgate.net The choice of eluent system in TLC is critical for achieving good separation of the spots on the plate, which corresponds to the different compounds in the reaction mixture. For the purification of the crude product to afford pure this compound, a solvent system of n-hexane/ethyl acetate was used, with the ratio adjusted from 8:2 to 1:1 to effectively separate the diol from other components. mdpi.com
TLC plates are typically visualized under a UV lamp or by using a staining agent to make the separated compounds visible. escholarship.org For diols and other compounds lacking a strong UV chromophore, staining solutions are particularly useful.
Table 2: TLC Application in the Synthesis of this compound
| Reaction Step Monitored | Monitoring Purpose | Visualization Method | Source |
| Acetylation of Linalool | Confirmation of complete conversion of starting alcohol | Not specified, likely a staining agent | mdpi.com |
| Epoxidation of Linalool Acetate | Determination of reaction completion | Not specified, likely a staining agent | mdpi.comresearchgate.net |
| Oxidative Cyclization of Diols | Observation of diol consumption | Not specified | wiley-vch.de |
Biosynthesis and Natural Occurrence in Biological Systems
Biosynthetic Pathways and Precursors
Linalool (B1675412) as a Key Biosynthetic Precursor
The formation of 2,6-dimethyloct-7-ene-2,6-diol in various biological systems is often linked to the precursor molecule, linalool. researchgate.net Linalool, a naturally occurring terpene alcohol, can undergo several transformations to yield this diol. The conversion process can be influenced by factors such as the presence of specific enzymes and the surrounding chemical environment. For instance, in botrytized wines, linalool is known to metabolize into various derivatives, including this compound. researchgate.net
The synthesis of enantiomerically pure forms of this compound has been achieved starting from (R)- and (S)-linalool. mdpi.com This highlights the direct structural relationship and the role of linalool as a foundational molecule in the synthesis of this specific diol. The process can involve steps like acetylation of linalool, followed by other chemical reactions to introduce the second hydroxyl group. mdpi.com
Enzymatic Conversions and Hydroxylation Reactions in Biosynthesis
The biosynthesis of this compound from linalool is often mediated by enzymatic activities. It is suggested that the formation of this diol can occur through a hydration reaction of linalool. researchgate.net In some cases, the biotransformation is facilitated by microorganisms. For example, the plant pathogenic fungus Botrytis cinerea has been shown to convert linalool into various metabolites, including this compound. researchgate.net
Furthermore, enzyme-mediated approaches are utilized in synthetic chemistry to produce this compound. Lipases, for instance, have been employed in the resolution of racemic mixtures to obtain enantiomerically pure forms of related compounds, which involves intermediates like this compound. mdpi.commdpi-res.com The conversion can also be part of a broader metabolic pathway where linalool is transformed into several oxygenated derivatives. researchgate.net
Identification and Distribution in Natural Products
Presence in Plant-Derived Extracts (e.g., Essential Oils, Fruits)
The following table summarizes the presence of this compound in various plant-derived extracts:
| Natural Source | Part of Plant | Type of Extract |
| Paeonia delavayi | Flowers | Essential Oil |
| Vitis vinifera (Wine Grapes) | Fruit | Not specified |
| Passiflora quadrangularis (Badea) | Fruit | Not specified |
Occurrence in Biological Matrices (e.g., Honey)
Beyond plant-based sources, this compound has been detected in honey. Its presence in honey is believed to be a result of the bioconversion of linalool by honeybees. researchgate.net When bees are fed with linalool-enriched syrup, the formation of this diol is observed in the resulting artificial honey, likely catalyzed by enzymes secreted by the bees. researchgate.net This suggests a metabolic pathway within the honeybee that transforms floral nectar components.
Biotransformation and Metabolic Fate in Organisms
The biotransformation of this compound itself is an area of interest. In acidic conditions, similar to those found in some fruit juices, related polyols can undergo transformations to form other volatile terpenoids. researchgate.net For instance, a structurally similar compound, (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol, is known to be a precursor to other aroma compounds under acidic conditions. researchgate.net While the specific metabolic fate of this compound is not extensively detailed in the provided context, the behavior of analogous compounds suggests it could also serve as an intermediate in the formation of other molecules within an organism or during food processing.
The biotransformation of the precursor, linalool, by the fungus Botrytis cinerea leads to the production of this compound, indicating a metabolic pathway for linalool within this organism. researchgate.net
Conversion by Microorganisms (e.g., Botrytis cinerea)
The formation of this compound has been observed as a result of the biotransformation of the monoterpene alcohol linalool by the fungus Botrytis cinerea. researchgate.net This conversion is significant in environments where this plant pathogenic fungus is present, such as in wine grapes affected by "noble rot." researchgate.net The primary mechanism for the formation of this compound from linalool is believed to be a hydration reaction. researchgate.net
Research on the biotransformation of linalool by Botrytis cinerea has identified this compound as one of several products. researchgate.net While other metabolites, such as (E)-2,6-dimethyl-2,7-octadiene-1,6-diol, may be formed in greater abundance during the fermentation of botrytized wines, this compound is a recognized product of linalool's microbial metabolism. researchgate.net The transformation of linalool by microorganisms like B. cinerea is a key process that contributes to the complex aroma profiles of certain wines. researchgate.net
The chemical synthesis of enantiomerically pure forms of this compound has been successfully achieved starting from the corresponding enantiomers of linalool, further supporting linalool as its direct precursor. mdpi.com For instance, (+)-(S)-linalool can be converted to (+)-(S)-2,6-dimethyloct-7-ene-2,6-diol. mdpi.com
Table 1: Research Findings on the Microbial Conversion of Linalool
| Precursor Compound | Microorganism | Resulting Compound | Key Finding | Reference |
|---|---|---|---|---|
| Linalool | Botrytis cinerea | This compound | Formed as a product of linalool biotransformation, likely via a hydration reaction. | researchgate.net |
| (-)-(R)-Linalool | Not Applicable (Chemical Synthesis) | (-)-(R)-2,6-Dimethyloct-7-ene-2,6-diol | Serves as a key intermediate in the synthesis, demonstrating the direct precursor relationship. | mdpi.com |
Role as Metabolites in Metabolic Pathways
This compound is recognized as a metabolite within the broader metabolic pathways of monoterpenoids, specifically originating from linalool. researchgate.net Its formation is an example of the secondary transformations that linalool can undergo in biological systems. researchgate.net In plants and microorganisms, these pathways lead to a diverse array of compounds, including various diols and oxides. researchgate.netresearchgate.net
The compound serves as an intermediate in metabolic and synthetic pathways. For example, in chemical synthesis, this compound is a crucial intermediate that can be prepared from linalool. mdpi.com This diol can then be used for the stereospecific preparation of other natural flavors, such as linaloyl oxide. mdpi.com This highlights its role as a building block that connects the metabolism of a common floral compound like linalool to the formation of other significant volatile compounds.
While it is a product of linalool hydration, other related pathways can occur simultaneously. researchgate.net For instance, the metabolism of linalool can also lead to the formation of linalool oxides through the cyclization of an epoxide intermediate or the generation of other diols like 2,6-dimethyl-3,7-octadiene-2,6-diol. researchgate.netresearchgate.net The specific metabolites formed can depend on the organism and the specific enzymatic activities present. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-2,6-dimethyl-2,7-octadiene-1,6-diol |
| Linalool |
| Linaloyl oxide |
Computational and Theoretical Studies
Molecular Modeling and Simulation Approaches
Computational and theoretical chemistry provide powerful tools to investigate the properties and reactivity of molecules like 2,6-dimethyloct-7-ene-2,6-diol. While specific and in-depth computational studies on this particular diol are not extensively documented in publicly available literature, we can infer potential research approaches based on studies of similar molecules and general computational methodologies.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical substances from their molecular structure. For a compound like this compound, QSPR modeling could be employed to predict a variety of its chemical and physical properties.
A hypothetical QSPR study for this compound would involve the following steps:
Data Set Collection: A series of structurally related diols with known experimental property values would be compiled.
Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: A mathematical model would be created to find a correlation between the calculated descriptors and the experimental property.
Model Validation: The predictive power of the model would be assessed using statistical methods.
Table 1: Key Molecular Descriptors for this compound
| Descriptor | Value | Interpretation |
| Molecular Formula | C10H20O2 nih.govalfa-chemistry.comlookchem.comnist.govnih.gov | Indicates the elemental composition of the molecule. |
| Molecular Weight | 172.26 g/mol alfa-chemistry.comlookchem.comnist.gov | The mass of one mole of the compound. |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | Related to the polarity of the molecule and its ability to form hydrogen bonds. |
| Number of Rotatable Bonds | 5 | Indicates the flexibility of the molecule. |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen atoms for hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen atoms for hydrogen bonding. |
This table presents calculated molecular descriptors that would be fundamental inputs for any QSPR model.
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Theoretical methods, particularly density functional theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For this compound, such studies could provide valuable insights into its formation and subsequent reactions.
One area of interest is the formation of this compound from the hydration of linalool (B1675412). researchgate.net A theoretical study could model the reaction pathway, calculate the activation energies for different possible mechanisms, and identify the transition state structures. This would help in understanding the reaction conditions that favor the formation of this specific diol.
Furthermore, this compound is a chiral molecule, existing as (R)- and (S)-enantiomers. mdpi.comresearchgate.net Theoretical calculations could be employed to study the stereoselectivity of reactions involving this compound. For example, in a cyclization reaction, computational models could predict which diastereomer of the product would be preferentially formed from a given enantiomer of the starting diol. By calculating the energies of the different transition states leading to the various stereoisomers, the model can predict the stereochemical outcome of the reaction.
Ligand-Protein Interaction Studies (if applicable to broader class of diols)
While specific studies on the interaction of this compound with proteins are not prominent in the literature, the broader class of diols is known to engage in significant protein-ligand interactions. These interactions are fundamental to many biological processes and are a key focus in drug discovery. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to study these interactions. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations provide insights into the stability of the ligand-protein complex over time.
For example, diol-containing molecules have been studied as inhibitors of enzymes like HIV-1 protease. acs.org In these studies, the hydroxyl groups of the diol are often crucial for forming hydrogen bonds with amino acid residues in the active site of the enzyme, leading to inhibition. Computational models can help in designing more potent inhibitors by optimizing these interactions.
Another example is the study of steroid diols binding to the sex hormone-binding globulin (SHBG). nih.gov Molecular dynamics simulations have been used to understand the structural and energetic basis for the recognition of these diols by the protein. Such studies have revealed that even small changes in the stereochemistry of the diol can significantly affect its binding affinity. nih.gov
Given the structural features of this compound, particularly its two hydroxyl groups, it is plausible that it could interact with various protein targets. A hypothetical docking study would screen this compound against a library of protein structures to identify potential binding partners. Subsequent MD simulations could then be used to validate the stability of the predicted interactions and to understand the dynamic nature of the binding. The insights from such studies could guide the experimental investigation of the biological activity of this compound. The majority of ligand-binding pockets in proteins are located in close proximity to protein-protein interfaces. pnas.org
Advanced Research Applications
Utility as a Chiral Building Block in Advanced Organic Synthesis
2,6-Dimethyloct-7-ene-2,6-diol serves as a significant chiral building block, particularly in asymmetric synthesis where the goal is to create enantiomerically pure compounds. The separate enantiomers of the diol are instrumental in the stereoselective synthesis of various natural terpenes. mdpi.comresearchgate.netdntb.gov.uamdpi.com
A critical aspect of its utility is the ability to enhance its enantiomeric purity through fractional crystallization. mdpi.comscilit.com Researchers have demonstrated that even when the synthesis begins with a starting material of modest optical purity, such as linalool (B1675412) from certain essential oils, the resulting this compound can be purified to a high degree of enantiomeric excess. mdpi.commdpi-res.com For instance, a diol sample derived from coriander oil with an initial enantiomeric excess (ee) of 53% was enriched to 96% ee after three crystallizations. mdpi-res.com This purification is crucial for subsequent steps where high stereochemical fidelity is required. mdpi.com
Enhancement of Optical Purity via Crystallization
This table illustrates the significant improvement in the optical purity of (S)-2,6-dimethyloct-7-ene-2,6-diol achieved through fractional crystallization, as reported in scientific literature.
| Sample Origin | Initial Optical Rotation [α]D20 | Initial Enantiomeric Excess (ee) | Optical Rotation after Crystallization [α]D20 | Enantiomeric Excess (ee) after Crystallization | Reference |
|---|---|---|---|---|---|
| Derived from Coriander Oil Linalool | +5.2° | ~55% | +10.1° | 96% | mdpi.commdpi-res.com |
| Derived from (−)-(R)-linalool | -9.9° | 95% | -10.4° | >95% | mdpi.commdpi-res.com |
The application of this compound as a chiral intermediate is well-documented in the synthesis of flavor and fragrance compounds. guidechem.com A notable example is its role in the first stereoselective synthesis of both enantiomers of linaloyl oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran), a naturally occurring flavor compound. mdpi.comdntb.gov.ua
In this synthetic pathway, this compound itself is synthesized from either (R)- or (S)-linalool. The purified, enantiopure diol is then converted through a series of reactions, including a key stereospecific cyclization step catalyzed by (+)-10-camphorsulfonic acid (CSA), to yield the target chiral alcohol, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.comresearchgate.netdntb.gov.ua This alcohol is the direct precursor to linaloyl oxide. mdpi.com This multi-step process underscores the diol's importance as an essential intermediate that enables the precise construction of complex chiral molecules. mdpi.comdntb.gov.ua
Applications as a Chemical Intermediate in Specialty Chemical Synthesis
Beyond its use in creating specific flavor compounds, this compound is a valuable intermediate for a broader range of specialty chemicals. guidechem.com Its structure allows it to be a precursor in the synthesis of various pharmaceuticals and other fine chemicals. guidechem.com For example, the diol is an intermediate in synthetic routes to cinenic acid, which is a building block for compounds with potential therapeutic properties. mdpi-res.com
The reactivity of its hydroxyl and vinyl groups allows for diverse chemical transformations, making it an essential building block in multi-step organic syntheses. guidechem.com It can undergo reactions like oxidation and cyclization to form more complex molecular architectures, solidifying its role as a versatile intermediate in the production of high-value specialty chemicals.
Potential in Materials Science Research
While extensive research on the application of this compound in materials science is not widely published, its molecular structure presents theoretical potential. The molecule contains two key functional groups relevant to polymer chemistry: two hydroxyl (-OH) groups and a vinyl (C=C) group. nist.gov
The presence of two hydroxyl groups makes it a diol, a standard type of monomer used in step-growth polymerization to synthesize polyesters and polyurethanes. The vinyl group could potentially participate in chain-growth polymerization or be used for post-polymerization modification and cross-linking. The compound's high reactivity and stability are advantageous properties for a monomer precursor. guidechem.com These structural features suggest that this compound could be investigated as a monomer, co-monomer, or cross-linking agent in the development of novel polymeric materials.
Environmental Fate and Degradation Mechanisms in Research Contexts
Oxidative Degradation Processes under Environmental Conditions
Research into the specific oxidative degradation of 2,6-dimethyloct-7-ene-2,6-diol in the environment is limited. However, insights can be drawn from studies on its formation from the oxidation of other major monoterpene alcohols. During the steam distillation of hop essential oil, which involves heat and oxidation, linalool (B1675412) is converted into several oxidized products, including 2,6-dimethyloct-7-en-2,6-diol. researchgate.net This suggests that the compound can be formed under oxidative conditions in the environment.
The formation of 2,6-dimethyloct-7-en-2,6-diol is often observed alongside other oxidized compounds like furan (B31954) and pyran linalool oxides and 2,6-dimethyl-3,7-octadiene-2,6-diol. researchgate.net The latter is known to be a degradation product of linalool hydroperoxides. researchgate.net The presence of the vinyl group and two tertiary hydroxyl groups in this compound suggests its potential susceptibility to further oxidation. Environmental factors such as the presence of hydroxyl radicals (•OH) in the atmosphere could initiate degradation by attacking the double bond or abstracting a hydrogen atom.
In the context of honey, the formation of hotrienol (B1235390) is suggested to occur through the dehydration of 2,6-dimethylocta-3,7-diene-2,6-diol, a related compound. This dehydration can be influenced by the acidic pH and enzymatic activity within the hive, which can lead to oxidative degradation. While not a direct study on this compound, this points to potential oxidative and acid-catalyzed degradation pathways for similar diols in specific environmental niches.
Thermal Stability and Formation of Degradation Products
Direct studies on the thermal stability of isolated this compound are not extensively documented in the available research. However, its formation during processes like steam distillation of essential oils provides indirect evidence of its thermal behavior. The major monoterpene alcohols found in hop essential oil, such as nerol (B1678202) and geraniol, undergo isomerization and oxidation reactions at elevated temperatures to form compounds like linalool, which can then be converted to 2,6-dimethyloct-7-en-2,6-diol. researchgate.net
During a 240-minute steam distillation, nerol was observed to convert into 2,6-dimethyloct-7-en-2,6-diol, which accounted for approximately 20% of the transformation products. researchgate.net This indicates that the diol is not only formed at high temperatures but also remains stable enough to be a significant product under these conditions.
The table below summarizes the formation of this compound from the thermal transformation of other monoterpenoids during steam distillation.
| Precursor Compound | Transformation Product | Condition | Reference |
| Linalool | 2,6-dimethyloct-7-en-2,6-diol | Steam Distillation | researchgate.net |
| Nerol | 2,6-dimethyloct-7-en-2,6-diol | Steam Distillation | researchgate.net |
| Geraniol | 2,6-dimethyloct-7-en-2,6-diol | Steam Distillation | researchgate.net |
Further degradation of this compound under thermal stress could potentially involve dehydration, similar to the formation of hotrienol from a related diol, or other rearrangements. However, specific degradation products from the thermal decomposition of this compound have not been detailed in the reviewed literature.
Biotransformation in Environmental Systems
The biotransformation of this compound by microorganisms is an area where research is still emerging. Much of the current understanding comes from studies on the biotransformation of its precursor, linalool.
In studies involving the fungus Botrytis cinerea, linalool is biotransformed into various hydroxylated derivatives. researchgate.net While the predominant product is often (E)-2,6-dimethyl-2,7-octadiene-1,6-diol, 2,6-dimethyloct-7-en-2,6-diol has also been identified as a product, presumably formed through a hydration reaction of linalool. researchgate.net This indicates that microorganisms possess the enzymatic machinery to produce this diol from common monoterpene alcohols present in the environment.
The terpene skeleton is generally considered favorable for structural modification by microbes. researchgate.net This suggests that this compound, once formed, could be further metabolized by various microorganisms in soil and water systems. Potential biotransformation pathways could include oxidation of the alcohol groups or modification of the double bond, leading to a range of other compounds.
The following table outlines the biotransformation of linalool that results in the formation of this compound.
| Substrate | Microorganism/System | Transformation Product(s) | Key Finding | Reference |
| Linalool | Botrytis cinerea | (E)-2,6-dimethyl-2,7-octadiene-1,6-diol, 2,6-dimethyloct-7-en-2,6-diol, linalool oxides | Linalool is converted to hydroxylated derivatives, including 2,6-dimethyloct-7-en-2,6-diol. | researchgate.net |
| Linalool | Honeybees/Hive Conditions | Hotrienol (from dehydration of a related diol) | Enzymatic and pH conditions in honey can lead to the degradation of related terpene diols. |
While direct evidence on the biodegradation of this compound is scarce, the existing research on its formation through biotransformation of linalool highlights a potential pathway for its introduction into and subsequent degradation within environmental systems.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The industrial viability of 2,6-dimethyloct-7-ene-2,6-diol and related unsaturated tertiary diols is highly dependent on the development of efficient, cost-effective, and environmentally benign synthetic routes. Current methodologies often rely on classical organic chemistry techniques which may involve harsh reaction conditions or the use of stoichiometric reagents. mdpi.com Future research is increasingly focused on greener alternatives.
One promising avenue is the application of biocatalysis, using whole-cell systems or isolated enzymes to perform stereoselective hydroxylations of terpene precursors. This approach offers the potential for high selectivity under mild conditions, reducing waste and energy consumption. Another area of active development is the use of novel catalytic systems for dihydroxylation of alkenes. organic-chemistry.org For instance, developing catalytic systems that can selectively hydroxylate the double bond of a precursor like linalool (B1675412) in a sustainable manner is a key target.
Future synthetic strategies could also explore flow chemistry, which allows for safer handling of reactive intermediates and improved process control, leading to higher yields and purity. The development of synthetic pathways from renewable feedstocks, such as terpenes sourced from plants ((R)-(+)-limonene, (−)-β-pinene) or bio-engineered microorganisms, is a critical goal for sustainable production. acs.org
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Advantages | Challenges for this compound Synthesis |
| Classical Organic Synthesis | Well-established, versatile. mdpi.com | Often requires multiple steps, harsh reagents, and may lack stereoselectivity. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Enzyme discovery and optimization for specific substrate and product; potential low yields. |
| Homogeneous/Heterogeneous Catalysis | High efficiency, potential for recyclability (heterogeneous). organic-chemistry.org | Catalyst cost and stability; achieving high selectivity for dihydroxylation of specific alkenes. |
| Flow Chemistry | Enhanced safety, better process control, scalability. | High initial setup cost; optimization of reaction parameters for specific transformations. |
Deeper Mechanistic Understanding of Biosynthetic Enzymes
In nature, the vast diversity of terpenoids is generated by a family of enzymes known as terpene synthases (TPSs) and further modified by tailoring enzymes like cytochrome P450 monooxygenases (CYP450s). mdpi.comnih.gov this compound is a derivative of the C10 monoterpene backbone. Its biosynthesis would likely start from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP). mdpi.comscispace.comresearchgate.net
Future research must focus on identifying and characterizing the specific enzymes responsible for the biosynthesis of this diol. This involves:
Genome Mining: Searching the genomes of plants and microorganisms for genes encoding terpene synthases that might produce a precursor alcohol, such as linalool. nih.gov
Enzyme Characterization: Expressing candidate enzymes in microbial hosts (like E. coli or yeast) to test their activity with GPP and identify the products. twistbioscience.com
Mechanistic Studies: Using techniques like isotopic labeling and site-directed mutagenesis to probe the reaction mechanisms of the identified TPS and subsequent hydroxylating enzymes (likely CYP450s). nih.gov These studies can reveal how the enzyme controls the precise positioning of the hydroxyl groups. nih.gov The intricate carbocation chemistry involved in terpene cyclizations and rearrangements is a key area of investigation. nih.govresearchgate.net
Understanding these enzymatic mechanisms not only provides insight into natural product biosynthesis but also offers a blueprint for engineering enzymes to produce novel, valuable terpenoids. frontiersin.orgtwistbioscience.com
Exploration of Untapped Reactivity Profiles
The chemical structure of this compound, featuring a vinyl group and two tertiary alcohol moieties, presents opportunities for diverse chemical transformations that remain largely unexplored. guidechem.com Future research should aim to unlock this synthetic potential.
Key areas for exploration include:
Selective Functionalization: Developing methods to selectively react with one of the two hydroxyl groups or the terminal alkene. This could involve enzymatic transformations or chemoselective reagents to create valuable chiral building blocks. chemrxiv.org
Novel Polymerization Monomers: The diol functionality makes it a candidate for the synthesis of new polyesters or polycarbonates. acs.orglifescienceglobal.com Investigating its polymerization behavior could lead to new biomaterials with unique properties derived from its terpene-based structure.
Intramolecular Cyclizations: Exploring acid-catalyzed or metal-mediated cyclization reactions could lead to the formation of novel cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans, which are common scaffolds in natural products. mdpi.com
Oxidative Cleavage: Controlled oxidation of the double bond could yield functionalized carbonyl compounds, providing access to different classes of molecules.
The unusual reactivity that can arise from the specific spatial arrangement of functional groups in terpene-derived diols could lead to unexpected and synthetically useful transformations. cdnsciencepub.com
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. acs.org For this compound, integrating these techniques offers significant future potential.
Predicting Physicochemical Properties: Machine learning models are being developed to predict properties like boiling point, melting point, and solubility for complex molecules like terpenes, where experimental data may be scarce. researchgate.net This can guide purification and formulation efforts.
Modeling Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies for potential transformations, and explain observed reactivity and stereoselectivity. bohrium.comacs.org This can accelerate the development of new synthetic methods for diols. chemrxiv.orgresearchgate.net
Enzyme-Substrate Docking and Simulation: Computational models can be used to dock potential precursors of this compound into the active sites of terpene synthases or CYP450s. acs.org Molecular dynamics simulations can then elucidate the mechanistic details of the biosynthetic process, guiding enzyme engineering efforts.
Machine Learning for Biosynthesis Prediction: Emerging machine learning approaches aim to predict the product of a terpene synthase directly from its amino acid sequence, which could drastically speed up the discovery of enzymes that produce specific terpenoids.
By combining computational predictions with experimental validation, researchers can significantly accelerate the pace of discovery and innovation related to this and other valuable terpenoid compounds. nih.govacs.org
Q & A
Q. What spectroscopic methods are most effective for characterizing the stereochemistry of 2,6-Dimethyloct-7-ene-2,6-diol?
- Methodological Answer: Use - and -NMR to identify proton environments and carbon frameworks, particularly focusing on coupling constants to confirm olefin geometry (e.g., cis vs. trans configurations). IR spectroscopy can validate hydroxyl and alkene functional groups. For absolute stereochemistry, employ X-ray crystallography if single crystals are obtainable. Chiral HPLC or polarimetry may resolve enantiomers .
Q. What synthetic routes are documented for this compound, and how do their yields compare?
- Methodological Answer: Reported methods include acid-catalyzed hydration of linalool derivatives or enzymatic oxidation of terpene precursors. For example, hydroxylation of 3,7-dimethylocta-1,6-diene using regioselective epoxidation followed by hydrolysis achieves ~60% yield. Compare solvent systems (e.g., aqueous vs. non-polar) to optimize selectivity and minimize byproducts .
Q. How should researchers design stability studies for this diol under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated degradation studies using HPLC to monitor decomposition products. Test under acidic (pH 2–4), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C, 60°C, and 80°C. Include UV/Vis spectroscopy to track oxidation of the alkene moiety. Use Arrhenius plots to extrapolate shelf-life .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer: Discrepancies may arise from purity variations (e.g., trace solvents in synthesis) or model system differences (e.g., in vitro vs. in vivo assays). Validate purity via GC-MS or LC-HRMS. Use standardized cell lines (e.g., RAW 264.7 macrophages) and control for endogenous GPR84 expression when testing anti-inflammatory activity .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer: Apply QSAR models to estimate logP (hydrophobicity) and bioavailability. Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like GPR84, using homology models based on GPCR structures. ADMET predictors (e.g., SwissADME) assess metabolic stability and toxicity risks .
Q. How does the diol’s structure influence its supramolecular assembly in host-guest systems?
- Methodological Answer: Investigate hydrogen-bonding patterns via FTIR and crystallography. For example, diacetylenediol hosts (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) form inclusion complexes with diols, enabling photodimerization studies. Monitor intermolecular distances (≤4 Å) for [2+2] cycloaddition feasibility using X-ray data .
Q. What challenges arise in isolating enantiomers of this compound, and how can they be addressed?
- Methodological Answer: Chiral separation via HPLC with cellulose-based columns (e.g., Chiralpak® IC) requires optimization of mobile phase (hexane:isopropanol ratios). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively esterifies one enantiomer. Confirm enantiomeric excess (ee) using circular dichroism .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For RNA-seq data in mechanistic studies, employ DESeq2 for differential gene expression analysis, adjusting for false discovery rates (FDR) .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer: Implement round-robin trials with standardized reagents and equipment (e.g., same brand of catalysts). Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use inter-laboratory correlation coefficients (ICC) to assess consistency in yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
